molecular formula C24H28N2O4 B157666 4-[4-(2-hydroxy-3-naphthalen-1-yloxypropyl)piperazin-1-yl]-3-methoxyphenol CAS No. 132194-31-1

4-[4-(2-hydroxy-3-naphthalen-1-yloxypropyl)piperazin-1-yl]-3-methoxyphenol

Cat. No.: B157666
CAS No.: 132194-31-1
M. Wt: 408.5 g/mol
InChI Key: AMXMCPNWQJKZCZ-UHFFFAOYSA-N
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Description

4-[4-(2-hydroxy-3-naphthalen-1-yloxypropyl)piperazin-1-yl]-3-methoxyphenol is a chemical compound that belongs to the class of phenolic compounds It is structurally related to naftopidil, a known α1-adrenoceptor antagonist used in the treatment of benign prostatic hyperplasia

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(2-hydroxy-3-naphthalen-1-yloxypropyl)piperazin-1-yl]-3-methoxyphenol typically involves multi-step organic reactions. One common method includes the condensation of 2-naphthol with phenylhydrazine under acidic conditions to form the intermediate phenylhydrazone. This intermediate is then subjected to cyclization and subsequent hydroxylation to yield this compound. The reaction conditions often involve the use of catalysts such as p-toluenesulfonic acid and solvents like ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

4-[4-(2-hydroxy-3-naphthalen-1-yloxypropyl)piperazin-1-yl]-3-methoxyphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinones, hydroquinones, and various substituted derivatives depending on the specific reagents and conditions used.

Scientific Research Applications

4-[4-(2-hydroxy-3-naphthalen-1-yloxypropyl)piperazin-1-yl]-3-methoxyphenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[4-(2-hydroxy-3-naphthalen-1-yloxypropyl)piperazin-1-yl]-3-methoxyphenol involves its interaction with molecular targets such as enzymes and receptors. The phenolic hydroxyl group can participate in hydrogen bonding and electron transfer reactions, which are crucial for its biological activities. The compound may inhibit oxidative stress pathways by scavenging free radicals and modulating the activity of antioxidant enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(2-hydroxy-3-naphthalen-1-yloxypropyl)piperazin-1-yl]-3-methoxyphenol is unique due to its combined structural features of a phenyl group and a hydroxyl group attached to the naftopidil backbone

Properties

CAS No.

132194-31-1

Molecular Formula

C24H28N2O4

Molecular Weight

408.5 g/mol

IUPAC Name

4-[4-(2-hydroxy-3-naphthalen-1-yloxypropyl)piperazin-1-yl]-3-methoxyphenol

InChI

InChI=1S/C24H28N2O4/c1-29-24-15-19(27)9-10-22(24)26-13-11-25(12-14-26)16-20(28)17-30-23-8-4-6-18-5-2-3-7-21(18)23/h2-10,15,20,27-28H,11-14,16-17H2,1H3

InChI Key

AMXMCPNWQJKZCZ-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)O)N2CCN(CC2)CC(COC3=CC=CC4=CC=CC=C43)O

Canonical SMILES

COC1=C(C=CC(=C1)O)N2CCN(CC2)CC(COC3=CC=CC4=CC=CC=C43)O

Synonyms

(phenyl)hydroxynaftopidil
4-hydroxyphenylnaftodipil

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 4.16 g. (0.02 mole) 1-(2-methoxy-4-hydroxyphenyl)-piperazine and 4.2 g. (0.021 mole) 2,3-epoxypropyl naphthyl ether in 50 ml. isopropanol is heated under reflux for 4 hours, while stirring. The solution is evaporated and the tarry residue obtained is dissolved in methanol. It is acidified with isopropanolic hydrochloric acid and diethyl ether carefully added thereto, an oily product precipitating out which is separated by decanting off. The solution is diluted with acetone. After a short time, the compound begins to crystallise out. When crystallisation is complete, the crystals are filtered off with suction and again recrystallised from methanol/diethyl either. Yield 4.8 g. (50% of theory); m.p. 230°-232° C.
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